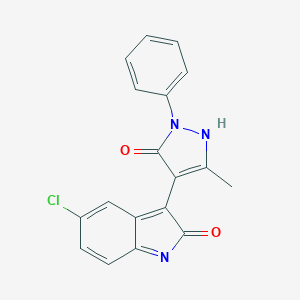
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the family of indoles. It has been the subject of extensive research due to its potential applications in various fields, including medicine and chemistry.
Mecanismo De Acción
The mechanism of action of ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it works by inhibiting certain enzymes involved in cancer cell growth and proliferation. It has also been found to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one exhibits various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antibacterial activity. It has also been found to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anti-cancer properties. It can be used as a starting material for the synthesis of other compounds with similar properties. However, one of the limitations is the lack of information on its toxicity and side effects.
Direcciones Futuras
There are several future directions for the research on ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one. One direction is to explore its potential as an anti-cancer agent and develop more potent derivatives. Another direction is to investigate its potential as an anti-inflammatory and antibacterial agent. Additionally, more research is needed to understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of ((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one involves the condensation of 5-bromo-2-chloro-4-hydroxy-5-methoxybenzaldehyde with indole-2,3-dione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
((3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one has been widely studied for its potential applications in various fields. In medicine, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In chemistry, it has been used as a starting material for the synthesis of other compounds.
Propiedades
Nombre del producto |
(3Z)-5-bromo-3-(2-chloro-4-hydroxy-5-methoxybenzylidene)-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C16H11BrClNO3 |
Peso molecular |
380.62 g/mol |
Nombre IUPAC |
(3Z)-5-bromo-3-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C16H11BrClNO3/c1-22-15-5-8(12(18)7-14(15)20)4-11-10-6-9(17)2-3-13(10)19-16(11)21/h2-7,20H,1H3,(H,19,21)/b11-4- |
Clave InChI |
YBCRYRPGPOWHID-WCIBSUBMSA-N |
SMILES isomérico |
COC1=C(C=C(C(=C1)/C=C\2/C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
SMILES canónico |
COC1=C(C=C(C(=C1)C=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307697.png)
![2-Methoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307698.png)
![2,3-Dibromo-6-methoxy-4-[2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B307701.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307704.png)
![4-Chloro-2-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307705.png)
![2-Ethoxy-3-nitro-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B307706.png)

![7-Acetyl-6-[4-(allyloxy)phenyl]-3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307710.png)
![4-[3-(Ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]benzoic acid](/img/structure/B307712.png)
![4-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenyl acetate](/img/structure/B307713.png)
![3-(Ethylsulfanyl)-6-(5-{4-nitrophenyl}-2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307714.png)
![7-Acetyl-3-(allylsulfanyl)-6-(2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307715.png)
![5-(3,5-Dibromo-2-ethoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307716.png)
![3-(Allylsulfanyl)-10-bromo-6-{2-nitrophenyl}-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307717.png)